molecular formula C23H24FN5O3 B2739566 7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540506-51-2

7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2739566
CAS No.: 540506-51-2
M. Wt: 437.475
InChI Key: GEXUUNCVWKQODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a fluorophenyl group at position 7, a 3-hydroxypropyl substituent at position 2, and an N-(2-methoxyphenyl) carboxamide moiety at position 4. This scaffold is notable for its structural complexity, combining a bicyclic heteroaromatic core with polar functional groups that influence solubility, bioavailability, and target interactions. The 4-fluorophenyl group enhances metabolic stability through reduced oxidative metabolism, while the 3-hydroxypropyl chain may improve water solubility. The 2-methoxyphenyl carboxamide contributes to π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O3/c1-14-20(22(31)26-17-6-3-4-7-18(17)32-2)21(15-9-11-16(24)12-10-15)29-23(25-14)27-19(28-29)8-5-13-30/h3-4,6-7,9-12,21,30H,5,8,13H2,1-2H3,(H,26,31)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXUUNCVWKQODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (referred to as QQM) is a member of the triazolopyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of QQM, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H28FN5O3
  • Molecular Weight : 489.541 g/mol
  • Structural Features : The compound contains a triazolo-pyrimidine core with various substituents that enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives. For QQM specifically:

  • In Vitro Studies : QQM demonstrated significant antibacterial activity against various strains of bacteria. Its Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

QQM has been investigated for its anticancer properties:

  • Mechanism of Action : Research indicates that QQM may exert its anticancer effects through the inhibition of specific kinases involved in cancer cell proliferation and survival. This includes potential interactions with targets such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Case Studies : In experimental models, QQM has shown promise in reducing tumor growth and enhancing apoptosis in cancer cell lines. Further studies are needed to elucidate the exact pathways involved.

Target Interactions

The biological activity of QQM is believed to be mediated through its interactions with various molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : Preliminary data suggest that QQM may interact with GPCRs, influencing signaling pathways related to inflammation and pain modulation .
  • Enzyme Inhibition : QQM has been shown to inhibit certain enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response. This inhibition could contribute to its analgesic properties .

In Vivo Studies

In vivo studies have further supported the biological activity of QQM:

  • Neuroprotective Effects : Animal models have indicated that QQM can promote neuronal repair and enhance neurite outgrowth following nerve injury. These findings suggest a potential application in neurodegenerative diseases .
  • Safety Profile : Toxicological assessments have indicated that QQM exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects on liver or kidney functions noted during trials .

Data Summary Table

PropertyValue
Molecular FormulaC27H28FN5O3
Molecular Weight489.541 g/mol
MIC (Antibacterial)Comparable to established drugs
Anticancer ActivityReduces tumor growth
GPCR InteractionPotential modulation noted

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. The specific compound has been studied for its ability to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli.

  • Case Study : A study evaluated various triazolo-pyrimidine derivatives against several bacterial strains. Results showed that modifications on the phenyl and hydroxypropyl groups enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL depending on the structure .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Compounds with similar triazolo-pyrimidine scaffolds have been reported to inhibit key enzymes involved in cancer cell proliferation.

  • Case Study : A recent investigation into triazolo-pyrimidines demonstrated their efficacy against polo-like kinase 1 (Plk1), a target in various cancers. The compound exhibited IC50 values indicating effective inhibition of Plk1 activity, leading to reduced cell viability in cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds similar to the one described has been explored extensively. The incorporation of hydroxypropyl and methoxyphenyl groups can enhance the anti-inflammatory response by modulating cytokine production.

  • Case Study : In vitro studies showed that triazolo-pyrimidines could significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeCompound Structure FeaturesObserved EffectsReference
AntimicrobialTriazolo-pyrimidine with phenyl substitutionsMIC: 50-200 μg/mL against Staphylococcus aureus
AnticancerTriazolo-pyrimidine scaffoldIC50 against Plk1: Effective inhibition
Anti-inflammatoryHydroxypropyl and methoxyphenyl groupsReduced TNF-alpha and IL-6 production

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide (-CONH₂) and ester (-COOR) groups in the compound participate in hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductYieldReference
Amide hydrolysis6M HCl, reflux, 8h6-Carboxylic acid derivative78%
Ester hydrolysis (if present)NaOH (1M), EtOH/H₂O, 60°C, 4hCorresponding carboxylic acid85%
  • Mechanistic Insight : The carboxamide group undergoes acid-catalyzed hydrolysis to form a carboxylic acid, facilitated by protonation of the carbonyl oxygen, followed by nucleophilic water attack.

Nucleophilic Substitution

The 3-hydroxypropyl side chain (-CH₂CH₂CH₂OH) and fluorophenyl ring enable nucleophilic substitutions:

Reaction SiteReagentProductApplicationReference
Hydroxypropyl (-OH)AcCl, pyridineAcetylated derivative (improved lipophilicity)Bioactivity optimization
Fluorophenyl (C-F)NaN₃, DMF, 100°CAzido-substituted analogClick chemistry precursor
  • Key Observation : The electron-withdrawing fluorine atom on the phenyl ring reduces electrophilic substitution reactivity but enables directed metal-catalyzed coupling (e.g., Suzuki-Miyaura) .

Cyclization Reactions

Under dehydrating conditions, the hydroxypropyl group forms heterocyclic systems:

ConditionsProductYieldPurposeReference
Ac₂O, 120°C, 3hTricyclic oxazinone derivative67%Enhanced PA-PB1 binding (anti-influenza activity)
POCl₃, toluene, refluxChlorinated intermediate72%Precursor for kinase inhibitors
  • Structural Impact : Cyclization rigidifies the molecule, improving target binding affinity by reducing conformational entropy .

Esterification and Etherification

The hydroxyl group undergoes esterification or etherification to modulate solubility:

ReactionReagentProduct Solubility (LogP)Reference
EsterificationAcetic anhydrideIncreased lipophilicity (LogP +1.2)
EtherificationMeI, K₂CO₃Methyl ether (improved metabolic stability)

Oxidation and Reduction

  • Oxidation : The secondary alcohol (hydroxypropyl) is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding a diketone intermediate (45% yield).

  • Reduction : The pyrimidine ring remains stable under NaBH₄ or LiAlH₄, but nitro groups (if present) are reduced to amines .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the fluorophenyl ring:

Reaction TypeCatalystProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivatives88%
SonogashiraPdCl₂(PPh₃)₂Alkynylated analogs61%

Reaction Optimization Data

ParameterOptimal RangeImpact on Yield
Temperature60–120°C±15% efficiency per 10°C deviation
SolventDMF > EtOH > THFPolarity correlates with reaction rate
Catalyst Loading5–10 mol% PdLower loading (<2%) reduces yield by 40%

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound improves metabolic resistance compared to hydroxyl or methoxy substituents (e.g., ), as fluorine’s electronegativity reduces susceptibility to enzymatic oxidation .
  • Carboxamide Modifications : Replacing the 2-methoxyphenyl carboxamide with bromophenyl () or acetylphenyl () groups alters steric and electronic profiles, impacting target selectivity.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogues with nitro (: 319.9–320.8°C) or bromo (: 280.1–284.3°C) groups exhibit higher melting points due to strong intermolecular forces .
  • Solubility: The 3-hydroxypropyl substituent likely improves aqueous solubility compared to non-polar analogues (e.g., ’s benzylthio derivatives) .
  • Synthetic Yields : Carboxamide derivatives with electron-withdrawing groups (e.g., nitro in : 43% yield) are synthesized less efficiently than those with electron-donating groups (e.g., methoxy in : 56–80% yields) .

Q & A

Q. What are the optimized synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves cyclization of precursors under reflux conditions. For example, triazolo-pyrimidine cores are formed via condensation of aminotriazole derivatives with β-ketoesters or enamines. Ethanol or DMF is often used as a solvent, with heating at 60–80°C for 3–6 hours. Key intermediates (e.g., 5-amino-triazolo-pyrimidines) are purified via column chromatography (gradient elution with EtOAc/light petroleum) and characterized using 1^1H NMR and LC-MS to confirm regioselectivity and purity .

Q. What spectroscopic methods are recommended for structural confirmation and purity assessment?

  • 1^1H/13^{13}C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.4 ppm), methoxyphenyl (δ ~3.8 ppm for OCH3_3), and hydroxypropyl (δ ~1.8–3.5 ppm) groups.
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ ion) and detect impurities.
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related pyrimidine derivatives .
  • HPLC : Quantify purity (>95% by area normalization at 254 nm) .

Advanced Research Questions

Q. How do substituents on the triazolo-pyrimidine core influence physicochemical and pharmacological properties?

  • 4-Fluorophenyl : Enhances lipophilicity and metabolic stability via electron-withdrawing effects.
  • 3-Hydroxypropyl : Improves solubility through hydrogen bonding but may reduce membrane permeability.
  • 2-Methoxyphenyl : Modulates electronic effects and π-π stacking in target binding pockets.
    Comparative studies on analogs (e.g., replacing fluorine with chlorine or methoxy groups) reveal trade-offs between potency and solubility .

Q. What experimental design (DoE) strategies optimize reaction yields for triazolo-pyrimidine derivatives?

  • Variables : Temperature (60–100°C), solvent polarity (ethanol vs. DMF), catalyst loading (e.g., 5–20 mol% p-TsOH).
  • Response surface methodology : Identifies optimal conditions (e.g., 80°C in ethanol with 10 mol% catalyst maximizes yield to ~75%).
  • Flow chemistry : Enables precise control of residence time and reduces side reactions in continuous reactors .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • In vitro vs. in vivo models : Validate target engagement using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).
  • Purity reassessment : Use HPLC-MS to rule out batch-to-batch variability caused by impurities (e.g., de-fluorinated byproducts).
  • Control experiments : Test metabolites (e.g., hydrolyzed hydroxypropyl derivatives) to confirm parent compound activity .

Q. What computational methods predict binding affinity and metabolic stability for this compound?

  • Molecular docking : Align the triazolo-pyrimidine core into target pockets (e.g., kinase ATP-binding sites) using AutoDock Vina.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with logP and IC50_{50} values .

Q. What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?

Regioselective formation of the triazolo-pyrimidine ring is influenced by:

  • Precursor symmetry : Use asymmetric β-ketoesters to direct cyclization.
  • Catalytic additives : BF3_3-Et2_2O promotes specific ring closure pathways.
  • Purification : Reverse-phase HPLC separates regioisomers with <2% cross-contamination .

Q. Methodological Guidance

  • Synthetic optimization : Prioritize DoE over one-factor-at-a-time approaches to account for variable interactions .
  • Data validation : Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) for complex scaffolds .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to contextualize activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.